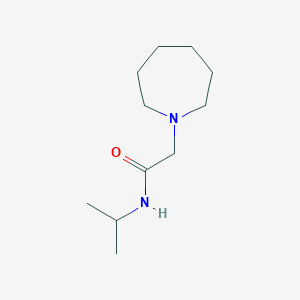
2-(azepan-1-yl)-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(azepan-1-yl)-N-propan-2-ylacetamide, also known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. A-366 is a small molecule that has been shown to have promising effects in various scientific research applications, particularly in the field of epigenetics.
Wirkmechanismus
2-(azepan-1-yl)-N-propan-2-ylacetamide inhibits the activity of KDMs by binding to the active site of the enzyme and preventing it from removing methyl groups from lysine residues on histone proteins. This leads to an increase in methylation at specific sites on histone proteins, which can alter gene expression patterns. 2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to be selective for certain KDMs, making it a promising compound for further research.
Biochemical and Physiological Effects:
2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(azepan-1-yl)-N-propan-2-ylacetamide can inhibit the growth of cancer cells, indicating its potential as an anticancer agent. 2-(azepan-1-yl)-N-propan-2-ylacetamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as arthritis. Additionally, 2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to improve cognitive function in animal models, suggesting its potential as a therapy for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(azepan-1-yl)-N-propan-2-ylacetamide is its selectivity for certain KDMs, which makes it a promising compound for further research. Additionally, the synthesis of 2-(azepan-1-yl)-N-propan-2-ylacetamide is relatively simple and can be carried out on a large scale, making it an attractive compound for scientific research. However, one limitation of 2-(azepan-1-yl)-N-propan-2-ylacetamide is its relatively low potency compared to other KDM inhibitors. This may limit its effectiveness as a therapeutic agent and require higher doses for desired effects.
Zukünftige Richtungen
There are several future directions for research on 2-(azepan-1-yl)-N-propan-2-ylacetamide. One area of research is the development of more potent derivatives of 2-(azepan-1-yl)-N-propan-2-ylacetamide that can be used as therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of 2-(azepan-1-yl)-N-propan-2-ylacetamide in animal models and humans. Another area of research is the identification of specific diseases that may benefit from 2-(azepan-1-yl)-N-propan-2-ylacetamide therapy, such as cancer or inflammatory diseases. Finally, research is needed to determine the long-term effects of 2-(azepan-1-yl)-N-propan-2-ylacetamide on gene expression and epigenetic regulation.
Synthesemethoden
The synthesis of 2-(azepan-1-yl)-N-propan-2-ylacetamide involves a multistep process that begins with the reaction of 2-aminocaproic acid with isobutyryl chloride to form N-isobutyryl-6-aminocaproic acid. This intermediate is then reacted with 1,6-diaminohexane to form the desired product, 2-(azepan-1-yl)-N-propan-2-ylacetamide. The synthesis of 2-(azepan-1-yl)-N-propan-2-ylacetamide is relatively simple and can be carried out on a large scale, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to have promising effects in various scientific research applications, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that do not involve changes in the DNA sequence. 2-(azepan-1-yl)-N-propan-2-ylacetamide has been shown to inhibit the activity of a family of enzymes called lysine demethylases (KDMs), which play a crucial role in regulating gene expression. By inhibiting KDMs, 2-(azepan-1-yl)-N-propan-2-ylacetamide can alter gene expression patterns and potentially lead to the development of new therapies for various diseases.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)12-11(14)9-13-7-5-3-4-6-8-13/h10H,3-9H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEUEJKTKBLXTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
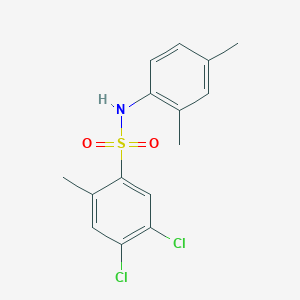
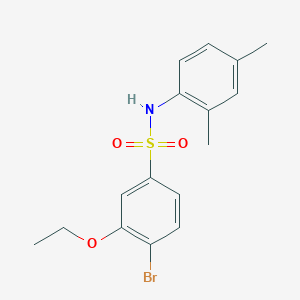
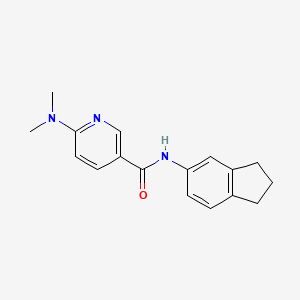
![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)
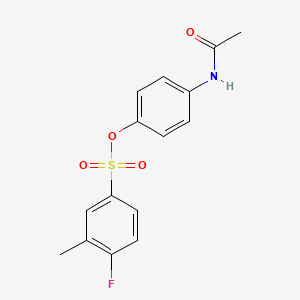
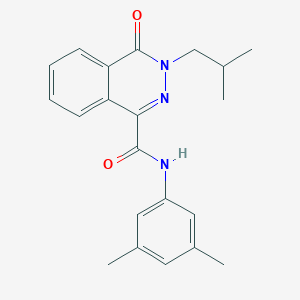
![N'-[(E)-(2-chloroquinolin-3-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7499348.png)
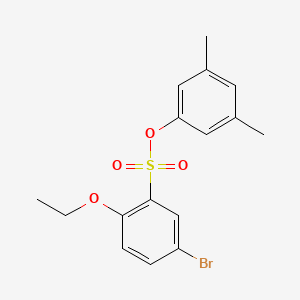
![N-[1-(5-chloro-1,3-dimethylpyrazole-4-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499351.png)
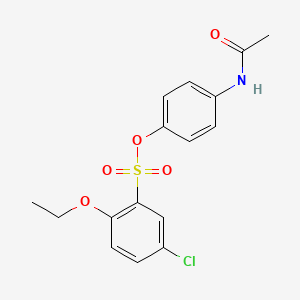
![2-methyl-N-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7499398.png)
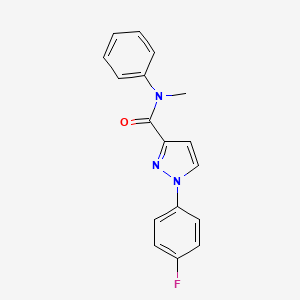
![2-methyl-N-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]benzamide](/img/structure/B7499410.png)